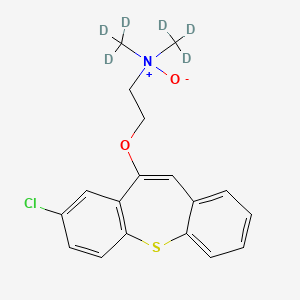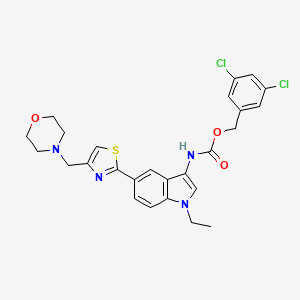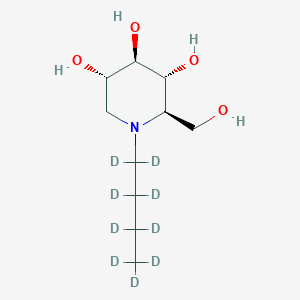
Miglustat-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Miglustat-d9, also known as N-Butyldeoxynojirimycin-d9, is a deuterium-labeled derivative of Miglustat. Miglustat is a small iminosugar molecule that inhibits glycosylceramide synthase, an enzyme crucial for the synthesis of glycosphingolipids. This compound is primarily used in the treatment of type I Gaucher disease and Niemann-Pick disease type C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miglustat-d9 involves the incorporation of deuterium atoms into the Miglustat molecule. One common method is the reductive amination of 5-keto-D-glucose, followed by N-alkylation with deuterated butylamine. This process involves several steps, including protection and deprotection of hydroxyl groups, and the use of reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Miglustat-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Miglustat-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies due to its deuterium labeling.
Biology: Helps in studying glycosphingolipid metabolism and its role in cellular processes.
Medicine: Investigated for its potential in treating lysosomal storage disorders like Gaucher disease and Niemann-Pick disease type C.
Industry: Used in the development of new therapeutic agents and in pharmacokinetic studies to understand drug metabolism and distribution
Mechanism of Action
Miglustat-d9 functions as a competitive and reversible inhibitor of glucosylceramide synthase. By inhibiting this enzyme, it reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. This inhibition helps in managing conditions like Gaucher disease and Niemann-Pick disease type C by preventing the accumulation of glycosphingolipids in cells .
Comparison with Similar Compounds
Similar Compounds
Miglustat: The non-deuterated form of Miglustat-d9, used for similar therapeutic purposes.
Imiglucerase: An enzyme replacement therapy used in the treatment of Gaucher disease.
Eliglustat: Another glucosylceramide synthase inhibitor used for Gaucher disease
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic profile of the compound, making it more stable and providing valuable insights into drug metabolism and distribution .
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
UQRORFVVSGFNRO-VYNVFXNFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
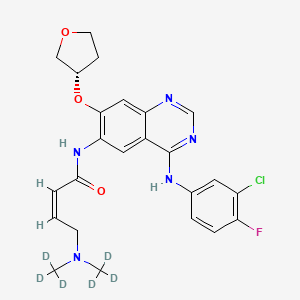


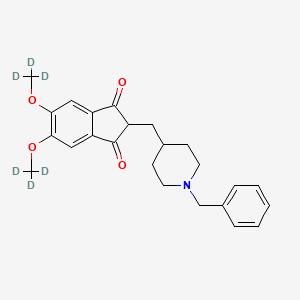

![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)





